1-(4,6-Dichloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
“1-(4,6-Dichloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound . The exact properties and applications of this specific compound are not widely documented in the available literature.
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Scientific Research Applications
Chemical and Biological Properties of Benzothiazoles
Benzothiazoles and their derivatives are significant in the field of chemical research due to their diverse chemical properties and biological activities. The synthesis and transformation of benzothiazoles have been extensively studied, revealing their potential in creating a wide range of bioactive compounds. The interest in benzothiazoles stems from their presence in both natural compounds and synthetic bioactive molecules, highlighting their importance in medicinal chemistry (Boča, Jameson, & Linert, 2011; Bhat & Belagali, 2020).
Antioxidant and Anti-inflammatory Properties
Benzothiazole derivatives have been explored for their potential antioxidant and anti-inflammatory properties. Research into benzofused thiazole derivatives has shown promising results in vitro for antioxidant and anti-inflammatory activities. This suggests that these compounds could be developed into therapeutic agents for treating diseases associated with oxidative stress and inflammation (Raut et al., 2020).
Antimicrobial and Antiviral Agents
The antimicrobial and antiviral capabilities of benzothiazole derivatives have been a subject of interest. Numerous synthesized derivatives have shown different modes of action against microorganisms or viruses, positioning them as potential candidates in the discovery of new antimicrobial or antiviral agents for clinical development. This area of research is particularly relevant in the face of growing drug resistance and the emergence of new pathogens (Elamin et al., 2020).
Pharmacological Significance
The structural modifications of benzothiazoles have led to the development of compounds with significant pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer effects. The exploration of benzothiazoles and their conjugates as chemotherapeutics has shown that they possess potent anticancer activity and can be further developed as drug candidates. The ease of synthesis and structural simplicity of benzothiazoles allow for the creation of chemical libraries that could contribute to new drug discoveries (Ahmed et al., 2015; Rosales-Hernández et al., 2022).
properties
IUPAC Name |
1-(4,6-dichloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-6-1-7(13)9-8(2-6)18-11(14-9)15-3-5(4-15)10(16)17/h1-2,5H,3-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZREJPHLFHCTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dichloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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